1-Isocyanato-2,4-dimethylbenzene

Description

Nomenclature and Chemical Structure within the Isocyanate Class

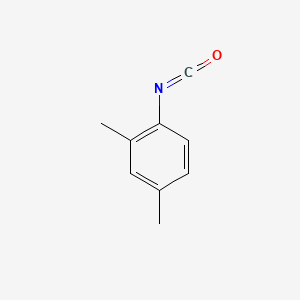

The defining feature of 1-isocyanato-2,4-dimethylbenzene is the isocyanate functional group (–N=C=O) attached to a dimethylbenzene (xylene) ring. Organic compounds containing this functional group are known as isocyanates. wikipedia.org The isocyanate group's carbon atom is highly electrophilic, making it reactive toward nucleophiles like alcohols, amines, and water. crowdchem.net

The structure of this compound consists of a benzene (B151609) ring substituted with one isocyanate group and two methyl groups at positions 2 and 4. This specific arrangement of substituents influences the compound's reactivity and physical properties. Its systematic IUPAC name is this compound. fishersci.com It is also commonly referred to as 2,4-dimethylphenyl isocyanate. fishersci.comchemicalbook.com

Below is a table detailing the chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | fishersci.com |

| Synonym | 2,4-dimethylphenyl isocyanate | fishersci.comchemicalbook.com |

| CAS Number | 51163-29-2 | fishersci.comchemicalbook.com |

| Molecular Formula | C₉H₉NO | fishersci.com |

| Molecular Weight | 147.177 g/mol | fishersci.com |

| InChI Key | QUOBVYPFBJUOAJ-UHFFFAOYSA-N | fishersci.com |

The isocyanate functional group (R−N=C=O) is structurally related to carbon dioxide (CO₂) and carbodiimides (C(NR)₂). wikipedia.org The C−N=C=O unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org This geometry is crucial for its chemical behavior, particularly in polymerization and addition reactions. Isocyanates are distinct from cyanate (B1221674) esters (R−O−C≡N) and isocyanides (R−N≡C), which have different atomic arrangements and chemical properties. wikipedia.org

Academic Significance and Research Trajectory

The primary academic and industrial interest in this compound lies in its role as a chemical intermediate. fishersci.comchemicalbook.com Specifically, it is utilized in the synthesis of more complex molecules, particularly within the pharmaceutical sector. fishersci.com Its monofunctional nature—possessing only one isocyanate group—makes it an ideal candidate for introducing the 2,4-dimethylphenyl moiety into a target structure or for acting as a capping agent to terminate a polymerization chain.

While large-scale research on this specific isocyanate is not as extensive as for its diisocyanate counterparts, its use as a building block is noted. For instance, related compounds like 2,4-dimethoxyphenyl isocyanate have been used in the preparation of pyrrolo[3,2-d]pyrimidines, a class of heterocyclic compounds with potential biological activity. chemicalbook.com This suggests that this compound could similarly be employed in the synthesis of novel organic compounds where the dimethylphenyl group is a desired structural feature. Its utility as a pharmaceutical intermediate indicates its role in the multi-step synthesis of active pharmaceutical ingredients (APIs). fishersci.com

The research trajectory for compounds like this compound is tied to the broader fields of medicinal chemistry and materials science. As researchers seek to fine-tune the properties of new drugs or polymers, the demand for specialized reagents with specific steric and electronic properties continues to grow, ensuring the continued relevance of such molecules in synthetic chemistry.

Historical Context of Related Aromatic Isocyanates in Chemical Science

The scientific journey of isocyanates began in 1849 when French chemist Charles Adolphe Wurtz first synthesized them. crowdchem.net However, the most significant leap in their application came with the development of polyurethanes. Aromatic isocyanates, particularly diisocyanates, are foundational to this class of polymers. wikipedia.orgcrowdchem.net

The two most important aromatic isocyanates in the history of polymer science are Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). crowdchem.netpflaumer.com

Toluene Diisocyanate (TDI) : Commercially produced as a mixture of isomers (primarily 2,4-TDI and 2,6-TDI), TDI became a key component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seats. Its development was a major driver in the post-war expansion of the plastics industry. researchgate.netresearchgate.net

Methylene Diphenyl Diisocyanate (MDI) : MDI exists in several isomeric forms, including 2,2'-MDI, 2,4'-MDI, and 4,4'-MDI. wikipedia.org It is the most produced diisocyanate globally. wikipedia.orgwikipedia.org MDI is crucial for producing rigid polyurethane foams used for insulation, as well as in elastomers, adhesives, and coatings. researchgate.netamericanchemistry.com The production process typically involves the reaction of aniline (B41778) and formaldehyde (B43269) followed by phosgenation. wikipedia.org

The large-scale production of these diisocyanates was made possible through the development of the phosgenation process, which involves treating amines with phosgene (B1210022) (COCl₂). wikipedia.orgcrowdchem.net This method, despite the hazardous nature of phosgene, remains a primary industrial route for isocyanate synthesis. wikipedia.org The immense commercial success and versatile applications of TDI and MDI spurred further research into the chemistry of other isocyanates, including monofunctional aromatic isocyanates like this compound, for more specialized applications in coatings, adhesives, and chemical synthesis. pflaumer.com

The table below summarizes key related aromatic isocyanates.

| Compound Name | Abbreviation | Common Application |

| Toluene Diisocyanate | TDI | Flexible Polyurethane Foams |

| Methylene Diphenyl Diisocyanate | MDI | Rigid Polyurethane Foams, Adhesives, Coatings |

| 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene | 2,4'-MDI | Component in MDI mixtures for polyurethanes |

This historical foundation established aromatic isocyanates as a cornerstone of industrial and polymer chemistry, creating the scientific context in which more specialized derivatives are studied and utilized today.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBVYPFBJUOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409982 | |

| Record name | 1-isocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51163-29-2 | |

| Record name | 2,4-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51163-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 2,4 Dimethylbenzene

Precursor Synthesis and Derivatization Routes

The most common synthetic strategies for aromatic isocyanates rely on the chemical modification of readily available precursors. These routes typically involve either direct phosgenation of an amine or the formation and subsequent decomposition of an intermediate compound like a carbamate (B1207046).

Synthetic Pathways from 2,4-Xylidine

The traditional and most direct method for synthesizing 1-isocyanato-2,4-dimethylbenzene is through the phosgenation of its corresponding primary amine, 2,4-xylidine. This process is a cornerstone of industrial isocyanate production. nih.govacs.org The reaction can be conducted in either a liquid or gas phase.

In the liquid phase process, 2,4-xylidine is dissolved in an inert solvent, such as o-dichlorobenzene or xylene, and reacted with phosgene (B1210022) (COCl₂). google.com The reaction typically proceeds in two stages to manage reactivity and minimize the formation of urea (B33335) by-products. google.com

Carbamoyl (B1232498) Chloride Formation: The amine is first treated with phosgene at a low temperature, generally between 0°C and 50°C, to form the corresponding carbamoyl chloride intermediate. google.comgoogle.com

Thermolysis: The reaction mixture is then heated to a higher temperature, often between 130°C and 180°C, to eliminate hydrogen chloride (HCl) and form the final isocyanate product. google.comgoogle.com

The gas phase process involves vaporizing the amine at high temperatures (200–600 °C) and reacting it directly with gaseous phosgene. nih.gov This method offers advantages such as reduced solvent volume and shorter reaction times. scribd.com

| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |

| Precursor | 2,4-Xylidine | 2,4-Xylidine |

| Reagent | Phosgene (COCl₂) | Phosgene (COCl₂) |

| Solvent | o-Dichlorobenzene, Xylene | Typically solvent-free |

| Temperature | Stage 1: 0-50°C; Stage 2: 130-180°C | 200-600°C |

| Intermediate | Carbamoyl chloride | Not isolated |

| Key Advantage | Well-established for various amines | Reduced solvent use, faster |

Formation from (2,4-dimethyl-phenyl)-carbamic acid ethyl ester

A significant phosgene-free pathway to isocyanates involves the thermal decomposition of carbamic acid esters (carbamates). researchgate.net In this approach, (2,4-dimethyl-phenyl)-carbamic acid ethyl ester serves as the direct precursor to this compound. The synthesis is a two-step process:

Carbamate Synthesis: The precursor carbamate is first synthesized. This can be achieved by reacting 2,4-xylidine with a carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate. acs.org

Thermal Decomposition: The isolated carbamate is then heated under specific conditions, leading to the elimination of ethanol (B145695) and the formation of the isocyanate.

Research on the thermal decomposition of a similar compound, methylene-4,4'-di(ethylphenylcarbamate) (MDU), to produce methylene-4,4'-di(phenylisocyanate) (MDI) shows that the reaction is typically carried out at temperatures between 220-310°C. nih.gov The continuous removal of the alcohol byproduct (ethanol) from the reaction mixture is crucial to drive the equilibrium towards the isocyanate product and achieve high yields. nih.gov Selectivities for the transformation of MDU to MDI were reported to be in the range of 60-87 mol%. nih.gov

| Parameter | Description |

| Precursor | (2,4-dimethyl-phenyl)-carbamic acid ethyl ester |

| Reaction Type | Thermal Decomposition (Pyrolysis) |

| Temperature Range | Typically 220-310°C |

| Key Condition | Removal of ethanol byproduct to shift equilibrium |

| Product | This compound |

| Byproduct | Ethanol |

Utilization of Bis(trichloromethyl) carbonate as a Phosgenation Agent

To circumvent the hazards associated with handling gaseous phosgene, a solid and more manageable phosgene equivalent, bis(trichloromethyl) carbonate (BTC), also known as triphosgene (B27547), is often used, particularly in laboratory and smaller-scale syntheses. wikipedia.orgresearchgate.net Triphosgene acts as a source of phosgene in situ. mdma.ch When it reacts with nucleophiles or is heated, it decomposes to generate three molecules of phosgene. wikipedia.orgnih.gov

The reaction of 2,4-xylidine with triphosgene would typically be carried out in an inert solvent like xylene or chlorobenzene. google.com Often, the reaction is performed in the presence of a base to neutralize the HCl generated during the reaction. The process mirrors traditional phosgenation but avoids the direct handling of the highly toxic gas. A patented method for synthesizing ethyl isocyanate involves dissolving ethylamine (B1201723) hydrochloride in xylene and adding a xylene solution of triphosgene in the presence of a catalyst. google.com This one-step method can be adapted for aromatic amines like 2,4-xylidine.

| Reagent | Formula | Physical State | Role |

| Triphosgene | OC(OCCl₃)₂ | Solid | Phosgene substitute; safer to handle |

| 2,4-Xylidine | C₈H₁₁N | Liquid | Amine precursor |

| Solvent | Xylene, Chlorobenzene | Liquid | Reaction medium |

Alternative Phosgene-Free Approaches in Isocyanate Synthesis

Growing environmental and safety concerns have driven significant research into phosgene-free synthetic routes for isocyanates. acs.org These methods are particularly relevant for industrially important compounds like toluene (B28343) diisocyanate (TDI) and can be applied to the synthesis of this compound. upenn.educore.ac.ukresearchgate.netnwo.nl

Two primary strategies dominate this area:

Reductive Carbonylation of Nitroaromatics: This route involves the reaction of a nitro compound (e.g., 2,4-dinitrotoluene) with carbon monoxide in the presence of an alcohol and a catalyst system, often based on palladium or rhodium. nwo.nl This directly produces a carbamate, which is then thermally decomposed as described in section 2.1.2. While attractive, this method has faced challenges with catalyst stability and cost. nwo.nl

Oxidative Carbonylation of Amines: This approach involves reacting the amine (2,4-xylidine) with carbon monoxide and an oxidizing agent. This method can also lead to the formation of carbamates or ureas, which can then be converted to the isocyanate.

Another prominent phosgene-free method is the dimethyl carbonate (DMC) process . This involves reacting the amine (2,4-xylidine) with DMC to form the corresponding methyl carbamate. acs.org The reaction is catalyzed, with zinc acetate (B1210297) being identified as a highly efficient catalyst for the synthesis of toluene dicarbamate from toluene diamine. acs.org The resulting carbamate is subsequently pyrolyzed to yield the isocyanate and methanol (B129727), which can be recycled. acs.org

Rearrangement Reactions in Isocyanate Formation

Certain named reactions in organic chemistry provide elegant pathways to isocyanates through molecular rearrangement, completely avoiding the use of phosgene or its equivalents.

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govwikipedia.org Discovered by Theodor Curtius in 1885, the reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this route, the process would begin with 2,4-dimethylbenzoic acid:

Acyl Azide Formation: The carboxylic acid is first converted into an acyl azide. This is typically done by converting the acid to its corresponding acyl chloride, which is then reacted with an azide salt (like sodium azide). organic-chemistry.org Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide in one pot. nih.gov

Thermal Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene). It undergoes rearrangement, losing a molecule of dinitrogen (N₂) to form the this compound product. nrochemistry.com

A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of the migrating group's stereochemistry. nih.govnih.gov The resulting isocyanate can be isolated or trapped in situ with nucleophiles like alcohols or water to form carbamates or amines, respectively. nih.govnrochemistry.com

| Step | Starting Material | Reagent(s) | Intermediate | Product |

| 1 | 2,4-Dimethylbenzoic acid | SOCl₂, then NaN₃ (or DPPA) | 2,4-Dimethylbenzoyl azide | - |

| 2 | 2,4-Dimethylbenzoyl azide | Heat (in inert solvent) | Acyl nitrene (transient) | This compound |

Hofmann Rearrangement Pathways

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, the starting material would be 2,4-dimethylbenzamide.

The general mechanism involves the reaction of the primary amide with a halogen, typically bromine, in the presence of a strong base like sodium hydroxide. wikipedia.orgyoutube.com This initially forms an N-bromoamide intermediate. Subsequent deprotonation by the base generates an anion that rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, leading to the formation of the isocyanate. wikipedia.orgyoutube.com

Several factors can influence the yield and selectivity of the Hofmann rearrangement, including temperature, the concentration of the base, and the electronic and steric properties of the amide substrate. numberanalytics.com While specific data for the synthesis of this compound via this pathway is not extensively detailed in the readily available literature, the general conditions for the Hofmann rearrangement of aromatic amides provide a foundational approach.

Recent advancements in the Hofmann rearrangement have focused on developing milder and more environmentally friendly conditions. These include the use of organo-catalytic systems, particularly those based on hypervalent iodine, which can facilitate the conversion of carboxamides to their corresponding isocyanates or amines. eurekaselect.comresearchgate.net Another approach involves a unified green oxidation of amides using oxone and a halide to generate the N-halo amide intermediate, which then rearranges to the isocyanate. rsc.org

Lossen Rearrangement Mechanisms

The Lossen rearrangement provides an alternative route to isocyanates from hydroxamic acids or their derivatives. wikipedia.orgnumberanalytics.com This reaction typically involves the conversion of a hydroxamic acid derivative into an isocyanate under basic conditions. numberanalytics.com For the synthesis of this compound, the precursor would be 2,4-dimethylbenzhydroxamic acid.

The mechanism commences with the deprotonation of the hydroxamic acid to form a hydroxamate anion. This is followed by a rearrangement to form the isocyanate intermediate, which can then be trapped by a nucleophile. numberanalytics.com The choice of solvent can significantly impact the reaction rate and yield, with polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often facilitating the reaction. numberanalytics.com

Recent studies have explored more direct and milder methods for the Lossen rearrangement. One such approach involves the "direct Lossen rearrangement" of arylhydroxamic acids using potassium carbonate in DMSO at elevated temperatures, which can produce the corresponding amines in excellent yields. scispace.com Another advancement is a consecutive Lossen rearrangement/transamidation reaction where unactivated hydroxamic acids are converted to N-substituted formamides in a one-pot manner under catalyst- and additive-free conditions, using formamide (B127407) as both a solvent and a promoter. nih.gov

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. While specific one-pot syntheses for this compound are not extensively documented, general principles of one-pot reactions can be applied. For instance, the conversion of a carboxylic acid to an isocyanate can be achieved in a single pot. One method involves the in situ generation of isocyanates from carboxylic acids using a Curtius-like rearrangement, which can then be used to synthesize ureas or carbamates.

Furthermore, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been described, showcasing the power of multicomponent reactions in heterocyclic synthesis. nih.gov Although not directly applied to this compound, this highlights the potential for developing similar efficient strategies for its synthesis and subsequent derivatization.

Specific Reaction Conditions and Catalysis in Synthesis

The synthesis of isocyanates often requires specific catalysts and reaction conditions to achieve high yields and purity. For instance, the synthesis of various aryl isocyanates can be achieved by reacting the corresponding amine with triphosgene in a suitable solvent like methylene (B1212753) chloride at reflux temperature. asianpubs.org The purity of the resulting isocyanate can be determined by converting it to a stable derivative, such as a methyl carbamate, for analysis.

In the context of the Hofmann rearrangement, modifications using reagents like N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol have been shown to be effective for the synthesis of carbamates from amides. masterorganicchemistry.com For the Lossen rearrangement, palladium acetate in the presence of triethylamine (B128534) has been shown to promote the rearrangement of aliphatic hydroxamic acids to the corresponding symmetric ureas. scispace.com

Synthetic Analogues and Derivatives of this compound

Synthesis of Novel Diaryl Urea Derivatives

This compound is a valuable precursor for the synthesis of novel diaryl urea derivatives, which are of interest in medicinal chemistry. nih.gov A general method for the synthesis of these derivatives involves the reaction of the isocyanate with a primary amine in a suitable solvent.

For example, the synthesis of 1-(4-(4-amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl)-3-(2,4-dimethylphenyl)urea dihydrochloride (B599025) has been reported with a yield of 65%. asianpubs.org The reaction involves stirring the isocyanate with the appropriate amine in a solvent, followed by isolation and purification of the product.

Table 1: Synthesis of a Diaryl Urea Derivative from this compound

| Product Name | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 1-(4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl)-3-(2,4-dimethylphenyl)urea dihydrochloride | 65 | 286.0–288.5 | MS (ESI) m/z: 411.3 [M + H+]; 1H-NMR (300 MHz, DMSO-d6) δ (ppm): 9.77 (s, 1H), 8.89 (s, 1H), 8.74 (d, J = 4.6 Hz, 1H), 8.25(d, J = 8.6 Hz, 2H), 8.22 (d, J = 7.8 Hz, 1H), 8.05 (t, J = 7.9 Hz, 1H), 7.72(d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.1 Hz, 1H), 7.52 (t, J = 4.8 Hz, 1H), 7.02 (s, 1H), 6.98 (d, J = 8.2 Hz, 2H), 2.24 (s, 6H). Anal. Calcd for C24H24Cl2N6O (%): C, 59.63; H, 5.00; N, 17.39; Found (%): C, 59.60; H, 5.06; N, 17.34. | asianpubs.org |

| 1,3-Bis(2,4-dimethylphenyl)urea | - | 235-237 | - | - |

A simple and efficient synthesis of symmetrical diaryl ureas has also been reported, where an arylamine is reacted with triphosgene, with triethylamine acting as a reducing agent for the intermediate isocyanate. researchgate.netproquest.com

Synthesis of Triazolidine (B1262331) and Triazoline Derivatives

For instance, the reaction of isocyanates with hydrazones can lead to the formation of semicarbazones, which can then undergo cyclization to form triazolidinone derivatives. Similarly, reaction with other appropriate precursors could potentially lead to triazoline derivatives. Further research is required to establish specific protocols for the synthesis of these heterocycles from this compound.

Advanced Applications in Material Science and Polymer Chemistry

Development of Polymeric Materials

The distinct chemical nature of 1-isocyanato-2,4-dimethylbenzene makes it a fundamental monomer in the creation of several classes of high-performance polymers. Its ability to react with various co-monomers leads to materials with tailored properties for demanding applications.

Poly(amide-imide)s (PAIs) are high-performance thermoplastic polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, combining the advantageous properties of both polyamides and polyimides. wikipedia.org One of the primary commercial methods for synthesizing PAIs is the "diisocyanate route," which utilizes this compound or other diisocyanates and a tricarboxylic acid anhydride (B1165640), such as trimellitic anhydride (TMA). wikipedia.org

The reaction proceeds through the formation of an amide linkage and an imide ring. The process is driven by the reaction of the highly reactive isocyanate groups with the anhydride functionality. This method is often preferred as it avoids the generation of corrosive by-products like hydrochloric acid, which can occur in other synthetic pathways. wikipedia.org The polymerization is typically conducted in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). wikipedia.org The resulting PAIs are amorphous polymers that can be processed into films, coatings, and molded parts which, after a thermal curing process, achieve their maximum performance characteristics. wikipedia.org These materials exhibit high glass transition temperatures and excellent dielectric properties, making them suitable for demanding electrical insulation applications. researchgate.net

Table 1: Representative Thermal and Mechanical Properties of Poly(amide-imide)s

| Property | Value | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | 277 - 400 °C | mdpi.com, researchgate.net |

| 5% Weight Loss Temperature (Td5) | 464 - 497 °C | mdpi.com |

| Tensile Strength | High | wikipedia.org |

| Coefficient of Thermal Expansion (CTE) | 7.8 - 44.8 ppm/°C | mdpi.com |

| Dielectric Constant (at 1 kHz) | ~3.5 | researchgate.net |

The use of this compound as a primary monomer for the synthesis of polyarylethers and polyarylates is not a conventional approach. The synthesis of these polymer classes relies on different reaction mechanisms. Polyarylethers are typically formed through nucleophilic aromatic substitution reactions involving a bisphenolate and an activated aromatic dihalide. Polyarylates are synthesized via polyesterification, commonly reacting a bisphenol with a diacid chloride.

The isocyanate chemistry of this compound, which involves reactions with active hydrogen-containing compounds like alcohols and amines, does not directly lead to the ether or ester linkages that define the backbones of these polymers. While diisocyanates are not used to build the primary chain of polyarylethers or polyarylates, they could potentially be employed in a secondary capacity, such as for cross-linking or modifying pre-formed polymers if those polymers contain reactive hydroxyl or amine groups.

Segmented polyurethane (PU) elastomers are a major class of materials synthesized using this compound. researchgate.net These thermoplastic elastomers are block copolymers composed of alternating soft and hard segments, which leads to a phase-separated microstructure responsible for their unique combination of elasticity and strength. mdpi.comexpresspolymlett.com

The synthesis involves reacting a diisocyanate, such as 2,4-TDI, with two other components: a long-chain polyol and a short-chain diol or diamine, known as a chain extender. expresspolymlett.comscirp.org

Soft Segments: These are derived from the high molecular weight polyol (e.g., polyoxytetramethylene glycol (PTMG), polyester (B1180765) polyols like polyethylene (B3416737) adipate (B1204190) (PEA) or polycaprolactone (B3415563) (PCL)). They provide the material with flexibility and elastomeric properties. scirp.orgresearchgate.net

Hard Segments: These are formed by the reaction of the diisocyanate with the chain extender (e.g., 1,4-butanediol (B3395766) or 3,5-dimethyl-thioltoluenediamine). These segments are rigid and tend to aggregate into ordered domains, acting as physical cross-links that impart strength and toughness to the material. researchgate.netresearchgate.net

The structure of the diisocyanate significantly influences the final properties of the elastomer. researchgate.netmdpi.com Aromatic diisocyanates like 2,4-TDI lead to hard segments that can result in partial miscibility with the soft segments, affecting the thermal transitions and mechanical behavior of the polymer. researchgate.net By carefully selecting the polyol and chain extender, a wide range of properties can be achieved, from soft and flexible to hard and rigid elastomers, suitable for applications from coatings and adhesives to durable mechanical parts. scirp.orgresearchgate.net

Table 2: Mechanical Properties of Cast Polyurethane Elastomers based on 2,4-TDI

| Soft Segment Type | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Source(s) |

|---|---|---|---|---|---|

| Polyethylene adipate (PEA) | 88 | 29.5 | 455 | 70.1 | scirp.org, researchgate.net |

| Polyoxytetramethylene glycol (PTMG) | 87 | 27.8 | 580 | 65.2 | scirp.org, researchgate.net |

| Polycaprolactone (PCL) | 88 | 35.1 | 510 | 85.4 | scirp.org, researchgate.net |

Functionalization of Polymers

The high reactivity of the isocyanate groups makes this compound an excellent reagent for the functionalization of other polymers. This process involves grafting the diisocyanate onto a polymer backbone that contains active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. This introduces a free isocyanate group into the modified polymer, which can then be used for further reactions.

A notable example is the functionalization of poly(vinyl alcohol) (PVA). By reacting PVA with 2,4-TDI, isocyanate-functionalized polymers are created. lmaleidykla.lt The differential reactivity of the two -NCO groups on the 2,4-TDI molecule is advantageous here. The more reactive para-isocyanate can be selectively reacted with the hydroxyl groups of the polymer, leaving the less reactive ortho-isocyanate available for subsequent reactions, such as cross-linking or grafting other molecules. lmaleidykla.lt This strategy has been employed to create microcapsules and other advanced materials where a reactive handle on a polymer chain is desired. lmaleidykla.lt

Application in Adhesives and Coatings

This compound is a key ingredient in the formulation of high-performance polyurethane adhesives and coatings. wikipedia.org Its utility in these applications stems from the ability of its isocyanate groups to react with various substrates and polymer components, forming strong, durable cross-linked networks.

In coatings, TDI-based polyurethanes provide excellent abrasion resistance, toughness, and flexibility, making them suitable for applications such as floor and wood finishes. wikipedia.org In adhesives, the reaction of the isocyanate groups with moisture or with functional groups on the surfaces to be bonded creates strong adhesive linkages. Poly(amide-imide)s, synthesized from diisocyanates, are also used as high-temperature resistant coatings and adhesives, particularly for magnet wire enamel. wikipedia.orgresearchgate.net

Electronic Materials Research

Polyimides and poly(amide-imide)s derived from diisocyanates like this compound are critical materials in the electronics industry. researchgate.netresearchgate.net Their combination of high thermal stability, excellent mechanical properties, and good dielectric (electrically insulating) characteristics makes them ideal for microelectronics applications. researchgate.netazom.com

These polymers are used in several key areas:

Insulating Films: They are used as thin insulating layers in semiconductors and other electronic components. researchgate.net PAI, for instance, is widely used for magnet wire insulation in electric motors and transformers. wikipedia.orgresearchgate.net

Flexible Printed Circuits (FPCs): Polyimide films serve as the flexible substrate for copper-clad laminates, which are the basis for FPCs. azom.com These circuits are essential in modern compact and wearable electronic devices. azom.com

Protective Coatings: They act as protective or passivation layers on semiconductor chips, shielding them from mechanical stress and environmental factors. researchgate.net

The ability to synthesize these polymers from diisocyanates allows for the creation of materials with low coefficients of thermal expansion and high dimensional stability, which are crucial for the reliability of microelectronic devices. mdpi.comdtu.dk

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques

Chromatography is a fundamental tool for the analysis of 2,4-TDI, allowing for its separation from complex mixtures and subsequent detection. Due to the high reactivity of the isocyanate functional group, analysis often involves a derivatization step to form a stable, more easily detectable compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2,4-TDI, particularly in air samples. To enhance sensitivity and selectivity, derivatization of the isocyanate group is a common practice.

Fluorescence Detection: This highly sensitive method relies on the use of fluorescent derivatizing agents that react with 2,4-TDI to form a product that emits light upon excitation at a specific wavelength. A variety of reagents have been developed for this purpose, including 9-(N-methylaminomethyl)-anthracene (MAMA), 1-(2-methoxyphenyl)piperazine, 1-(9-anthracenylmethyl)piperazine, and tryptamine. researchgate.net The MAMA derivative, for instance, exhibits strong fluorescence and allows for the detection of 2,4-TDI at very low levels. s-a-s.org One study reported a detection limit of 1 × 10⁻⁴ mg/m³ in a 15-liter air sample when using MAMA as the derivatizing agent. s-a-s.org

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection offers excellent sensitivity for electrochemically active compounds. pitt.edu For 2,4-TDI, this can be achieved through direct electrochemical oxidation of the molecule at an electrode surface. chemicalbook.com Amperometric detection, which measures the current generated by the oxidation or reduction of the analyte, is a common mode of ECD. pitt.edu A study on the direct detection of 2,4-TDI in an ionic liquid medium utilized an amperometric sensor with a glassy carbon electrode. The method involved setting an external potential to oxidize the isocyanate group, demonstrating the feasibility of this technique for sensitive detection. horiba.com In another approach, the hydrolysis products of TDI adducts, toluenediamines, were analyzed using reverse-phase HPLC with electrochemical detection. pitt.edu

Table 1: HPLC-Based Detection Methods for 2,4-TDI

| Detection Method | Derivatizing Agent/Principle | Key Findings & Limits of Detection (LOD) |

|---|---|---|

| Fluorescence | 9-(N-methylaminomethyl)-anthracene (MAMA) | Forms a highly fluorescent urea (B33335) derivative. LOD of 1 × 10⁻⁴ mg/m³ in air samples. s-a-s.org |

| Fluorescence | 1-(2-methoxyphenyl)piperazine | Commonly used in NIOSH methods for diisocyanate analysis. researchgate.net |

| Electrochemical | Direct Oxidation | Amperometric sensor with a glassy carbon electrode; external potential of +1.4 V applied. LOD of 0.786 ppm in the gas phase. chemicalbook.comhoriba.com |

| Electrochemical | Analysis of Hydrolysis Product (Toluenediamine) | Used for biological monitoring by analyzing TDI-protein adducts in urine. pitt.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For 2,4-TDI analysis, derivatization is often employed to improve chromatographic performance and thermal stability.

Research has demonstrated the use of GC-MS for determining 2,4-TDI and its metabolites in various matrices. In one method, urethanes were synthesized by reacting 2,4-TDI with 2-chlorobenzyl alcohol (2-CBA) or 2,4-dichlorobenzyl alcohol (2,4-DCBA), and the resulting hydrolysate was analyzed by GC-MS. Another study detailed specific GC-MS conditions for the analysis of 2,4-TDI itself and its primary metabolite, 2,4-diaminotoluene. The conditions included specific capillary columns, temperature programming, and mass spectrometry parameters such as ionization mode and energy.

Table 2: Example GC-MS Parameters for 2,4-TDI Analysis

| Parameter | Condition for 2,4-TDI Analysis | Condition for Metabolite (2,4-TDA) Analysis |

|---|---|---|

| GC Column | Supelco PTETM-5 (30 m x 0.25 mm x 0.25 µm) | 94% methyl, 4% ethenyl-bonded-phase fused-silica capillary column |

| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.0 mL/min |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 90 °C for 30 min, then 40 °C/min to 280 °C, hold for 5.25 min | 30 °C for 5 min, then 80 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-350 amu | 35-350 amu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for trace analysis of 2,4-TDI and its derivatives in complex matrices. This technique is particularly valuable when analyzing for residual monomers in materials or for biological monitoring.

A novel method using HPLC with coordination ionspray tandem mass spectrometry (HPLC-CIS-MS-MS) was developed for the quantification of unreacted 2,4-TDI in foams at ultra-trace levels. This method demonstrated a limit of detection (LOD) of 0.039 ng/mL in solution, which was reported to be over 100 times more sensitive than conventional HPLC-UV methods.

Furthermore, LC-MS/MS is extensively used for the analysis of the hydrolysis product of 2,4-TDI, 2,4-toluenediamine (2,4-TDA), in biological samples for exposure monitoring. A UPLC-MS/MS (Ultra-Performance Liquid Chromatography) method was developed for quantifying TDA isomers on gloves following exposure to TDI. This method operated in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion and its characteristic product ion. The LOD for 2,4-TDA was found to be 2.83 ng/mL.

Table 3: Example LC-MS/MS MRM Transitions for 2,4-Toluenediamine (2,4-TDA)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 2,4-Toluenediamine | 123.10 | 77.05 |

Data sourced from a representative LC-MS/MS method for related amine compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 1-isocyanato-2,4-dimethylbenzene. These methods provide a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The isocyanate group (–N=C=O) of 2,4-TDI has a very strong and characteristic absorption band in the infrared spectrum. This peak is readily identifiable and serves as a clear indicator of the presence of unreacted isocyanate.

The most prominent feature in the FTIR spectrum of 2,4-TDI is the asymmetric stretching vibration of the –NCO group, which appears at approximately 2275 cm⁻¹. The presence and intensity of this peak are often monitored to follow the progress of polymerization reactions involving TDI, as the peak diminishes upon reaction of the isocyanate group. Other regions of the spectrum provide information about the aromatic ring and the methyl group substitutions.

Table 4: Key FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2275 | Asymmetric stretch of the isocyanate (–N=C=O) group |

| 1510 | C-C stretching in the benzene (B151609) ring |

Characteristic peak data sourced from spectroscopic studies of isocyanate-containing polymers.

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides a specific fingerprint of the molecule's vibrational modes.

While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For 2,4-TDI, this means Raman spectroscopy can provide detailed information about the aromatic ring structure and the C-C bonds. The interpretation of a Raman spectrum involves analyzing several parameters: the wavenumber position of the bands, their bandwidths, intensities, and depolarization ratios, all of which contribute to the structural characterization of the molecule. s-a-s.org The spectrum for 2,4-TDI would show characteristic bands corresponding to the vibrations of the isocyanate groups, the substituted benzene ring, and the methyl group. For example, the aromatic C=C ring stretching modes typically appear in the 1600 cm⁻¹ region.

Table 5: General Raman Spectral Regions for Organic Functional Groups Relevant to 2,4-TDI

| Wavenumber Region (cm⁻¹) | General Vibrational Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2800 | Aliphatic (methyl) C-H stretch |

| 1900 - 1500 | Carbonyl (C=O) related bonds (including isocyanate) |

| 1650 - 1400 | Aromatic C=C ring stretching |

Data based on general principles of Raman spectroscopy for organic molecules. s-a-s.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the distinct electronic environments of the hydrogen atoms result in a characteristic pattern of signals. The aromatic protons, influenced by the electron-withdrawing isocyanate group and the electron-donating methyl groups, appear in the downfield region of the spectrum. The methyl protons, being in an aliphatic environment, resonate at a higher field.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5 | 7.03 | Doublet | 7.9 |

| H-6 | 6.98 | Doublet | 7.9 |

| H-3 | 6.95 | Singlet | - |

| CH₃ at C-2 | 2.30 | Singlet | - |

| CH₃ at C-4 | 2.25 | Singlet | - |

Note: Predicted data is generated based on computational models and may vary from experimental values.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further structural confirmation by identifying the number of unique carbon environments. The isocyanate carbon is highly deshielded and appears at the lowest field. The aromatic carbons exhibit a range of chemical shifts depending on their substitution pattern, while the methyl carbons are found at the highest field.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Isocyanate) | 129.2 |

| C-1 | 136.5 |

| C-2 | 133.4 |

| C-4 | 131.6 |

| C-5 | 130.5 |

| C-6 | 127.8 |

| C-3 | 125.1 |

| CH₃ at C-2 | 20.9 |

| CH₃ at C-4 | 17.8 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Toxicological and Environmental Impact Research

Toxicological Profiles and Hazard Assessments

1-Isocyanato-2,4-dimethylbenzene, commonly known as 2,4-toluene diisocyanate (2,4-TDI), demonstrates varying levels of acute toxicity depending on the route of exposure. Oral exposure studies in animals have classified the compound's toxicity, while dermal exposure is considered to be of lower acute toxicity. regulations.gov Inhalation, however, is a significant route of exposure, with acute inhalation leading to severe irritation of the respiratory system. epa.gov

Animal studies indicate that acute inhalation of high concentrations of 2,4-TDI can cause severe irritation to the skin, eyes, and respiratory tract. epa.gov It also affects the gastrointestinal and central nervous systems. epa.govdcceew.gov.au The 4-hour lethal concentration (LC50) values from animal studies range from 9.7 to 13.9 parts per million (ppm), highlighting its toxicity upon inhalation. cdc.gov The oral lethal dose (LD50) in rats has been reported to be between 4100-5800 mg/kg. inchem.org For dermal exposure, the LD50 in rabbits is greater than 16,000 mg/kg, indicating that it is not considered acutely toxic through skin contact. regulations.gov

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | Value | Reference |

|---|---|---|---|

| Oral | Rat | LD50: 4100-5800 mg/kg | inchem.org |

| Dermal | Rabbit | LD50: >16,000 mg/kg | regulations.gov |

| Inhalation | Mouse | LC50 (4 hr): 9.7 ppm | cdc.gov |

| Inhalation | Rabbit | LC50 (4 hr): 11 ppm | cdc.gov |

| Inhalation | Guinea Pig | LC50 (4 hr): 13.9 ppm | cdc.gov |

| Inhalation | Rat | LC50 (4 hr): 14 ppm | cdc.gov |

This compound is a potent irritant to the skin and eyes. nj.govcdc.gov Direct contact can lead to severe irritation and burns. nj.gov In humans, acute exposure to high levels of the vapor results in significant eye irritation. epa.gov Animal studies have demonstrated that undiluted 2,4-TDI can cause necrosis and skin erosion when applied dermally for up to 48 hours. cdc.gov Even at concentrations as low as 1%, it has been shown to be irritating to the skin. regulations.gov

Ocular exposure in workers has resulted in symptoms like "smoky" or "foggy" vision and eye irritation, with clinical examinations revealing microcystic edema of the corneas and conjunctival injection. nih.gov The severity of skin irritation is directly related to the concentration of the compound. regulations.gov

One of the most significant toxicological properties of this compound is its ability to act as a potent respiratory and dermal sensitizer. cdc.govilo.orgecetoc.org Inhalation exposure can lead to an asthma-like allergic reaction, characterized by wheezing, shortness of breath, and bronchial constriction, even at very low concentrations in sensitized individuals. epa.govnj.gov This sensitization is a leading cause of occupational asthma. turi.orgnih.gov

Dermal exposure can also induce skin sensitization, leading to allergic contact dermatitis. nj.govcdc.gov If an allergy develops, subsequent exposure to even very low levels can trigger an itchy skin rash. nj.gov Animal studies have well-documented the dermal and respiratory sensitizing potential of 2,4-TDI. cdc.govnih.gov Once an individual is sensitized, future exposures can trigger severe asthmatic responses. nih.gov

The genotoxic and carcinogenic potential of this compound has been the subject of numerous studies. In vitro assays have shown that it can be mutagenic in Salmonella typhimurium strains in the presence of metabolic activation. nih.govwho.int However, in vivo studies, such as the mouse micronucleus assay, have produced negative results. epa.gov

Regarding carcinogenicity, animal studies have provided evidence that commercial-grade toluene (B28343) diisocyanate (a mixture of 2,4- and 2,6-isomers) is carcinogenic in rats and mice when administered orally. who.intnih.govcdc.gov These studies reported increased incidences of tumors in the pancreas, liver, and mammary glands. epa.govcdc.gov The International Agency for Research on Cancer (IARC) has classified 2,4-toluene diisocyanate as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. epa.govilo.org The U.S. National Toxicology Program (NTP) has concluded that toluene diisocyanates are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. nih.gov Inhalation studies in rats and mice, however, did not show a carcinogenic effect. who.intnih.gov

Table 2: Carcinogenicity Findings in Animal Studies (Oral Gavage)

| Species | Sex | Target Organ(s) | Tumor Type(s) | Reference |

|---|---|---|---|---|

| Rat | Male | Subcutaneous tissue, Pancreas | Fibroma, Fibrosarcoma, Acinar cell adenoma | nih.govnih.gov |

| Rat | Female | Subcutaneous tissue, Pancreas, Liver, Mammary gland | Fibroma, Fibrosarcoma, Islet cell adenoma, Neoplastic nodules, Fibroadenoma | nih.govnih.gov |

| Mouse | Female | Blood vessels, Liver | Hemangioma, Hemangiosarcoma, Hepatocellular adenoma | nih.govnih.gov |

Information on the reproductive and developmental effects of this compound in humans is limited. epa.govnj.gov Animal studies have been conducted to assess these potential hazards. In one study, pregnant Sprague-Dawley rats were exposed to a mixture of 2,4- and 2,6-TDI via inhalation during gestation. nih.gov At the highest concentration tested, maternal toxicity was observed, including decreased body weight and respiratory distress. nih.gov Fetotoxicity at this high concentration was indicated by delayed ossification. nih.gov However, another study on rats exposed to a mixture of the isomers via inhalation reported no reproductive or developmental effects. epa.gov

This compound exhibits specific target organ toxicity following both single and repeated exposures. The primary target organ is the respiratory system. cdc.gov

Single Exposure: Acute inhalation exposure can cause severe irritation of the entire respiratory tract, from the nose and throat to the lungs. epa.govdcceew.gov.aunj.gov High concentrations can lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency. dcceew.gov.aunj.gov Other effects of acute exposure can include impacts on the gastrointestinal and central nervous systems. epa.govdcceew.gov.au

Repeated Exposure: Chronic inhalation exposure in humans has been shown to cause a significant decline in lung function and bronchitis. epa.govdcceew.gov.aunj.gov Animal studies with chronic exposure have revealed effects such as chronic or necrotic rhinitis, epithelial atrophy, and interstitial pneumonitis. cdc.gov Repeated high exposures may also lead to memory and concentration problems. nj.gov Long-term exposure has also been linked to effects on the liver, blood, and kidneys in animal studies. dcceew.gov.au

Environmental Fate and Transport

The environmental persistence and movement of this compound, more commonly known as 2,4-toluene diisocyanate (TDI), are primarily dictated by its high chemical reactivity, particularly with water.

The dominant process affecting the environmental fate of 2,4-TDI is not microbial biodegradation but rather abiotic hydrolysis. cdc.gov When released into water or soil, TDI reacts rapidly with water to form toluenediamine. cdc.govusequantum.com This amine is also reactive and can subsequently react with more TDI molecules to produce inert and insoluble polyureas. cdc.govresearchgate.net This hydrolysis process is swift, with a reported half-life (DT50) of approximately 0.5 minutes at 25°C. usequantum.com Due to this rapid transformation, the parent TDI compound does not persist in aquatic or soil environments. shell.com The resulting polyureas are chemically inert substances that are not expected to pose significant toxicological effects. researchgate.net

In the atmosphere, the primary degradation pathway for 2,4-TDI is oxidation by hydroxyl (OH) radicals. researchgate.netnih.gov This photochemical reaction has an estimated half-life of about one day. researchgate.netnih.gov Studies suggest that this atmospheric degradation does not contribute to the formation of ground-level ozone. researchgate.netnih.gov Furthermore, simulated atmospheric studies indicate that this process does not lead to the formation of toluene diamine (TDA). researchgate.net The gas-phase reaction of TDI with water vapor is not considered a significant degradation pathway. nih.gov

| Parameter | Value | Medium | Primary Process |

|---|---|---|---|

| Hydrolysis Half-Life (DT50) | ~0.5 minutes (at 25°C) | Aqueous | Abiotic Hydrolysis usequantum.com |

| Atmospheric Half-Life | ~1 day | Atmosphere | Oxidation by OH radicals researchgate.netnih.gov |

| Biodegradation Half-Life | 4.79 days | - | Overall Degradability epa.gov |

| Fish Biotransformation Half-Life (Km) | 0.339 days | Biota | Metabolism epa.gov |

2,4-Toluene diisocyanate is a clear to pale yellow liquid with a low vapor pressure, which limits its volatility under typical environmental conditions. nih.gov This characteristic means that atmospheric emissions from its use are generally low in both concentration and mass. researchgate.netnih.gov

In terms of its behavior in soil and water, 2,4-TDI shows a low tendency to adsorb to organic matter. The Soil Adsorption Coefficient (Koc) is a measure of this tendency, and for 2,4-TDI, it has been reported to be low. epa.gov A low Koc value suggests that if the compound were to persist, it would be mobile in soil. However, its rapid hydrolysis into solid, inert polyureas is the overriding factor that limits its transport and availability in the environment. cdc.govshell.com This high reactivity with water effectively prevents it from leaching into groundwater or migrating significantly in soil. cdc.gov

| Property | Value | Reference |

|---|---|---|

| Physical State | Clear to pale yellow liquid | |

| Vapor Pressure | 3 Pa (at room temperature) | researchgate.net |

| Soil Adsorption Coefficient (Koc) | 15.8 L/kg | epa.gov |

| Bioconcentration Factor | 32.4 L/kg | epa.gov |

Environmental exposure to 2,4-TDI is primarily a concern related to industrial releases. cdc.gov There are no known natural sources of this compound. Potential release pathways include emissions from vent stacks at manufacturing or processing facilities and accidental spills during transport or handling. cdc.gov Exposure for the general population is possible through these industrial releases or from the use of consumer products that contain uncured TDI. cdc.gov

The environmental risk profile of 2,4-TDI indicates slight acute toxicity to aquatic life. Due to its rapid hydrolysis, the impact of a localized accidental release is expected to be low and transient. shell.com The resulting polyurea products are considered chemically inert. researchgate.net Long-term environmental effects of TDI on plants and animals have not been sufficiently evaluated.

From a human health perspective, the International Agency for Research on Cancer (IARC) has classified toluene diisocyanate as a "possible human carcinogen" (Group 2B). Risk assessment in humans focuses heavily on occupational settings, where inhalation and dermal contact are the primary exposure routes. ca.gov

Regulatory Considerations and Guidelines for Isocyanates

Given the health concerns associated with isocyanates, several governmental and regulatory bodies worldwide have established guidelines and regulations to control exposure. These regulations primarily focus on protecting workers in occupational settings.

European Union (EU) : Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, the EU has implemented a significant restriction on diisocyanates. safeusediisocyanates.eu As of August 24, 2023, industrial and professional users must undergo mandatory training on the safe use of diisocyanates for products with a concentration greater than 0.1% by weight. isopa.orgqleanair.com This measure was introduced to reduce the incidence of occupational asthma among workers. isopa.orgisopa.org The European Chemicals Agency (ECHA) continues to evaluate the need for establishing specific occupational exposure limits. utech-polyurethane.com

United States (US) :

The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for toluene diisocyanate under its air contaminant standards (29 CFR 1910.1000). osha.govsafetyresourcesblog.com The PEL is a ceiling concentration that should not be exceeded at any time during the workday.

The Environmental Protection Agency (EPA) regulates isocyanates under the Toxic Substances Control Act (TSCA). epa.govnexreg.com The EPA has issued Significant New Use Rules (SNURs) for certain isocyanates, which require manufacturers to notify the EPA before using these chemicals in new consumer products. shipandshore.com This allows the agency to evaluate the intended use and implement prohibitions or limits if necessary. shipandshore.com The agency's primary concern is with isocyanates that have a molecular weight of less than 1,000 daltons due to their potential for inhalation exposure. epa.gov

Canada : The Canada Occupational Health and Safety Regulations (COHSR) control workplace exposure to hazardous substances, including isocyanates. canada.ca The regulations often refer to the threshold limit values (TLVs) recommended by the American Conference of Governmental Industrial Hygienists (ACGIH). Guidelines are in place for proper storage, ventilation, and the use of personal protective equipment (PPE). canada.ca

| Jurisdiction / Organization | Limit Type | Value |

|---|---|---|

| US OSHA (Federal) | Permissible Exposure Limit (PEL) - Ceiling | 20 ppb (0.14 mg/m³) safetyresourcesblog.com |

| Cal/OSHA (California) | Permissible Exposure Limit (PEL) - 8-hr TWA | 5 ppb (0.036 mg/m³) ca.gov |

| Cal/OSHA (California) | Short-Term Exposure Limit (STEL) - 15 min | 20 ppb (0.14 mg/m³) ca.gov |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of isocyanate compounds. These methods model the electronic structure and predict the reactivity and spectroscopic properties of molecules with high accuracy.

Studies on aromatic isocyanates, including isomers of toluene (B28343) diisocyanate (TDI) which are structurally analogous to 1-isocyanato-2,4-dimethylbenzene, have elucidated key aspects of their chemistry. wikipedia.orgebi.ac.uk For 2,4-TDI, a closely related isomer, calculations have shown that the two isocyanate groups exhibit different reaction rates. The NCO group at the 4-position is approximately four times more reactive than the NCO group at the 2-position. wikipedia.org This difference is attributed to the electronic and steric effects of the methyl group on the aromatic ring. High-level quantum chemical calculations can determine the partial positive charges on the carbonyl carbon atoms, which helps to explain these reactivity differences. researchgate.net

Furthermore, theoretical studies have been instrumental in understanding the mechanism of urethane (B1682113) formation—the reaction between an isocyanate and an alcohol. nih.gov Ab initio modeling has revealed that the reaction mechanism can be complex, often involving the participation of multiple alcohol molecules. kuleuven.be Rather than a simple bimolecular collision, the reaction often proceeds through a transition state involving a cluster of alcohol molecules, which act as a catalyst, lowering the activation energy barrier. nih.govkuleuven.be For instance, theoretical modeling of the reaction between an isocyanate and methanol (B129727) clusters showed that the nucleophilic addition occurs across the N=C bond in a concerted manner. kuleuven.be

The choice of computational method and basis set, such as B3LYP/6-31+G(d,p) or the more accurate G4MP2 thermochemistry protocol, combined with solvent models like the Solvent Model Density (SMD), allows for the calculation of reaction energetics in both the gas phase and solution. researchgate.netnih.govresearchgate.net These calculations provide valuable data on activation energies and reaction pathways that are often difficult to obtain experimentally. nih.gov

Table 1: Calculated Activation Energies for Related Isocyanate Reactions

| Reaction System | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Phenyl isocyanate + 1-Propanol (Isocyanate Excess, THF) | G4MP2/SMD | 62.6 (six-centered TS) | nih.govresearchgate.net |

| Phenyl isocyanate + 1-Propanol (Allophanate to Urethane, THF) | G4MP2/SMD | 49.0 (relative to reactants) | nih.govresearchgate.net |

| Phenyl isocyanate + Cyclohexanol | Density Functional Theory | 28.0 (6.7 kcal/mol) | researchgate.net |

| 2,4-TDI + Chloraldhydrate | Density Functional Theory | 11.7 (2.8 kcal/mol) | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the macroscopic properties of materials based on their microscopic behavior, such as the bulk liquid state of this compound or the formation and properties of polyurethanes derived from it. mdpi.comtaylorfrancis.com

A significant challenge in simulating isocyanates is the lack of specifically parameterized force fields in major simulation packages, which were initially developed for biomolecules. mdpi.com Off-the-shelf force fields can lead to inaccurate predictions of physical properties; for example, using a generic force field to calculate the viscosity of an aliphatic diisocyanate resulted in a tenfold overestimation. mdpi.com Consequently, developing accurate, custom force fields for specific isocyanates is a critical first step for reliable simulations. mdpi.com

A typical MD simulation protocol involves several stages:

Model Construction : An amorphous simulation cell is constructed, containing numerous molecules of this compound to represent the bulk liquid. rsc.org

Equilibration : The system is brought to the desired temperature and pressure using different statistical ensembles. A canonical ensemble (NVT), where the number of particles, volume, and temperature are kept constant, is often used first, followed by an isobaric-isothermal ensemble (NPT), where pressure is also held constant. taylorfrancis.com This process allows the system to reach a relaxed, equilibrium state. rsc.org

Production Run : Once equilibrated, the simulation is run for an extended period to collect data on the trajectories of all atoms. rsc.org

From these trajectories, various properties can be calculated, including density, viscosity, diffusion coefficients, and structural information like radial distribution functions. mdpi.com MD simulations can also model the interactions between the isocyanate and other components in a mixture, such as solvents, catalysts, or polyols during the initial stages of polymerization. taylorfrancis.com

Table 2: Typical Parameters in a Molecular Dynamics (MD) Simulation of a Molecular Liquid

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Force Field | Defines the potential energy of the system based on atomic positions. | COMPASS, Custom Parametrized Fields | mdpi.comtaylorfrancis.com |

| Ensemble | Statistical conditions for the simulation (constant variables). | NVT (Canonical), NPT (Isobaric-Isothermal) | taylorfrancis.comrsc.org |

| Temperature Control | Algorithm to maintain constant temperature. | Nosé-Hoover thermostat | mdpi.com |

| Time Step | The small time interval between successive calculations. | 0.2 - 1.0 fs | rsc.orgmdpi.com |

| Simulation Time | Total duration of the production run. | Nanoseconds (ns) to Microseconds (µs) | rsc.org |

| Calculated Properties | Outputs derived from the atomic trajectories. | Density, Viscosity, Diffusion Coefficient, Radial Distribution Function | mdpi.com |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its physical, chemical, or biological activity. nih.govnih.gov For this compound, SAR is fundamental to understanding its reactivity in polymerization processes.

The primary "activity" of interest for this compound is the reactivity of its isocyanate functional groups. The key structural feature governing its activity is the substitution pattern on the benzene (B151609) ring. The electronic effects (inductive and resonance) and steric hindrance from the methyl groups and the aromatic ring itself create a significant reactivity difference between the two NCO groups. As established for the analogous 2,4-TDI, the isocyanate group at the 4-position (para to the methyl group) is substantially more reactive than the sterically hindered group at the 2-position (ortho to the methyl group). wikipedia.org

QSAR models quantify these relationships by using molecular descriptors. researchgate.net These descriptors are numerical values derived from the chemical structure that represent its physicochemical properties. They are categorized by their dimensionality: nih.gov

1D Descriptors : Based on the chemical formula (e.g., molecular weight).

2D Descriptors : Based on the 2D representation of the molecule (e.g., connectivity indices, fragment counts).

3D Descriptors : Based on the 3D conformation of the molecule (e.g., steric parameters, solvent-accessible surface area).

By developing a mathematical model—often using techniques like multiple linear regression (MLR) or partial least squares (PLS)—that links these descriptors to observed activity, the reactivity of new, related compounds can be predicted. nih.govmdpi.com For this compound and its derivatives, relevant descriptors would include electronic parameters (like Hammett constants or calculated atomic charges on the NCO carbon) and steric descriptors (like Taft steric parameters or van der Waals radii). nih.gov SAR can also be applied to explore other activities, such as the potential for toxicity, by modeling the compound's ability to react with biological macromolecules like DNA. tandfonline.com

Table 3: Relevant Molecular Descriptors for SAR/QSAR Modeling of this compound

| Descriptor Type | Example | Information Encoded | Reference |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule | nih.gov |

| Topological (2D) | Connectivity Indices | Branching and shape of the molecular graph | nih.gov |

| Electronic (2D/3D) | Partial Atomic Charges (e.g., on NCO carbon) | Electron distribution, susceptibility to nucleophilic attack | researchgate.net |

| Electronic (2D/3D) | Dipole Moment | Overall polarity of the molecule | researchgate.net |

| Steric (3D) | van der Waals Volume | Molecular volume, steric hindrance | nih.gov |

| Thermodynamic (3D) | Total Polar Surface Area (TPSA) | Polarity, ability to form hydrogen bonds | researchgate.net |

Q & A

Q. How can researchers validate the structural identity of 1-Isocyanato-2,4-dimethylbenzene in synthetic samples?

Methodology:

- Use spectroscopic techniques (e.g., NMR, IR) to confirm the presence of the isocyanate group (-NCO) and methyl substituents. For example, IR absorption at ~2250–2270 cm⁻¹ confirms the -NCO group .

- Cross-reference experimental spectral data with canonical SMILES (e.g.,

O=C=Nc1ccc(cc1C(F)(F)F)[N+](=O)[O-]) and InChIKey identifiers from authoritative databases like PubChem or ECHA . - Compare retention times in HPLC/GC with certified reference standards to rule out isomers or impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodology:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is mandatory due to inhalation risks .

- Ventilation: Conduct experiments in fume hoods with local exhaust systems to mitigate vapor exposure .

- Spill Management: Neutralize small spills with alkaline solutions (e.g., sodium bicarbonate) and collect residues in sealed containers for hazardous waste disposal .

Q. What are the common synthetic routes for this compound?

Methodology:

- Phosgenation: React 2,4-dimethylaniline with phosgene (COCl₂) under anhydrous conditions. Monitor reaction progress via TLC or in situ IR spectroscopy .

- Safety Note: Phosgene alternatives (e.g., triphosgene) reduce toxicity risks. Post-synthesis, purify via vacuum distillation to isolate the isocyanate .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Methodology:

- Variable Selection: Test factors like temperature (e.g., 50–100°C), catalyst type (e.g., Lewis acids), and solvent polarity using a 2³ factorial design .

- Data Analysis: Apply ANOVA to identify significant interactions (e.g., temperature × catalyst) affecting yield. Use response surface models to predict optimal conditions .

- Case Study: A study using COMSOL Multiphysics simulations demonstrated a 22% yield improvement by optimizing solvent polarity and reaction time .

Q. How do researchers resolve contradictions in reported toxicity data for this compound?

Methodology:

- In Vitro/In Vivo Correlation: Compare cytotoxicity assays (e.g., MTT tests on human cell lines) with rodent inhalation studies to assess dose-response discrepancies .

- Meta-Analysis: Aggregate data from multiple sources (e.g., ECHA, PubChem) and apply statistical weighting to account for variability in experimental protocols .

- Mechanistic Studies: Use molecular docking to evaluate interactions between the isocyanate group and biomolecules (e.g., glutathione transferases) to explain toxicity pathways .

Q. What advanced techniques characterize the environmental degradation pathways of this compound?

Methodology:

- Photolysis Studies: Expose the compound to UV light in aqueous solutions and analyze degradation products via LC-MS. Key intermediates (e.g., 2,4-dimethylaniline) indicate hydrolysis pathways .

- Computational Modeling: Use density functional theory (DFT) to predict reaction kinetics and identify stable degradation byproducts .

Cross-Disciplinary Methodologies

Q. How can computational tools enhance the design of this compound-based polymers?

Methodology:

- Molecular Dynamics (MD): Simulate polymer chain interactions to predict thermal stability and mechanical properties. For example, COMSOL models can optimize crosslinking density .

- Virtual Screening: Use AI-driven platforms to screen copolymer candidates for desired functionalities (e.g., biodegradability) before synthesis .

Q. What strategies ensure reproducibility in studies involving this compound?

Methodology:

- Standardized Protocols: Adopt IUPAC guidelines for reagent purity (e.g., ≥99% by GC) and reaction conditions .

- Data Sharing: Use platforms like PubChem to deposit spectral data and synthetic procedures, enabling independent validation .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.